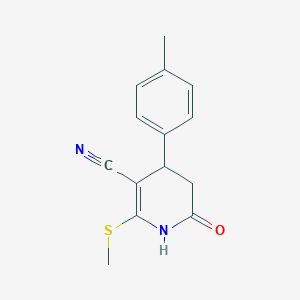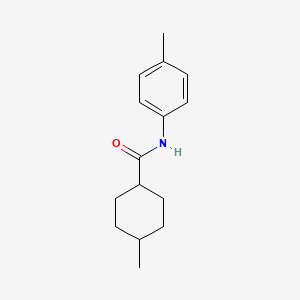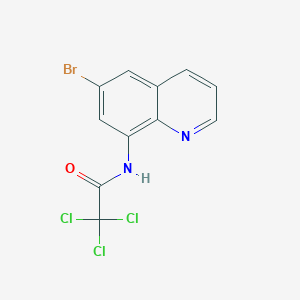
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the 4-chlorophenyl group: This step may involve the use of 4-chlorobenzoyl chloride or similar reagents.
Formation of the ester linkage: This can be done by esterification reactions using appropriate alcohols and acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-chlorophenyl group, for example, may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C11H8ClN3O4 |
|---|---|
Molecular Weight |
281.65 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C11H8ClN3O4/c12-7-3-1-6(2-4-7)8(16)5-18-11(17)9-10(13)15-19-14-9/h1-4H,5H2,(H2,13,15) |
InChI Key |
RQMWSOMGJMANCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=NON=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-{(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11107778.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone](/img/structure/B11107779.png)
![2-[(2Z)-4-(4-iodophenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107782.png)
![(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone](/img/structure/B11107789.png)

![ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11107803.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11107814.png)
![N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11107815.png)
![(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11107820.png)

![N'~1~-[(2E)-undecan-2-ylidene]-N'~2~-[(2Z)-undecan-2-ylidene]ethanedihydrazide](/img/structure/B11107839.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11107853.png)
